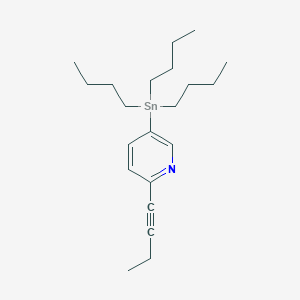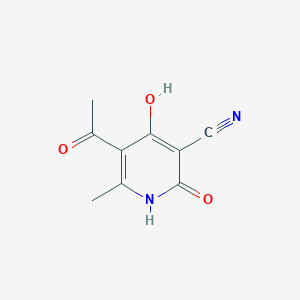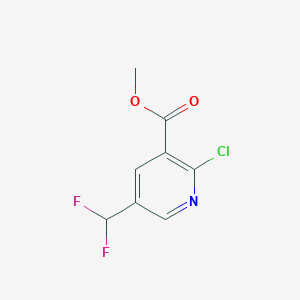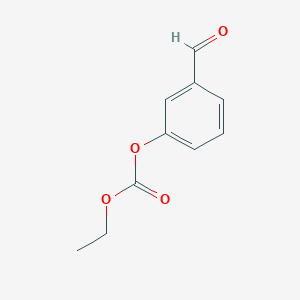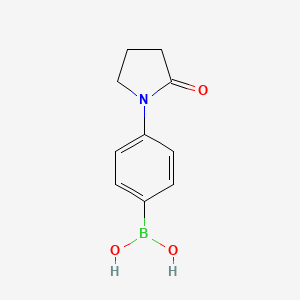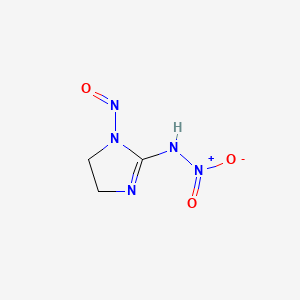
9-phenyl-9H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-9H-carbazol-1-amine is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them valuable in various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-phenyl-9H-carbazol-1-amine typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed amination of 9-phenylcarbazole with an amine source under microwave irradiation . This method is efficient and reduces reaction times significantly.
Industrial Production Methods: Industrial production of carbazole derivatives often involves large-scale chemical polymerization and electropolymerization processes. These methods are optimized for high yield and purity, ensuring the production of high-quality materials for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyl-9H-carbazol-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
9-Phenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism by which 9-phenyl-9H-carbazol-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, its ability to transport holes makes it valuable in electronic applications, where it facilitates the movement of positive charges .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound, known for its high hole-transport ability and stability.
9-Phenylcarbazole: Similar to 9-phenyl-9H-carbazol-1-amine but lacks the amine group, affecting its reactivity and applications.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole: A derivative with enhanced electronic properties due to additional substituents.
Uniqueness: this compound stands out due to its unique combination of a phenyl group and an amine group attached to the carbazole core. This structure imparts distinct electronic properties and reactivity, making it suitable for specialized applications in optoelectronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C18H14N2 |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
9-phenylcarbazol-1-amine |
InChI |
InChI=1S/C18H14N2/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H,19H2 |
Clé InChI |
NQDMRWHYXXDCLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


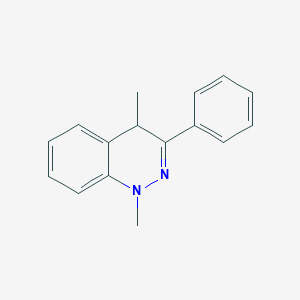
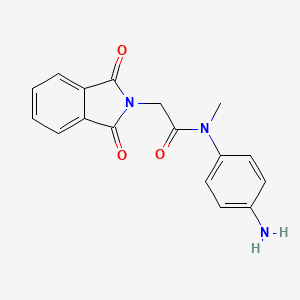
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)


